Lipophilicity Modulation: Enhanced LogP Compared to Non-Fluorinated Analog
2,5-Difluoro-4-propoxyphenol exhibits a significantly higher predicted lipophilicity (XLogP3: 2.46) compared to its non-fluorinated analog, 4-propoxyphenol (XLogP3: 2.2) . This 0.26 LogP increase is attributable to the electron-withdrawing and lipophilic contributions of the two fluorine atoms, a modification known to enhance membrane permeability and potentially improve oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: 2.4592 |
| Comparator Or Baseline | 4-Propoxyphenol (XLogP3: 2.2) |
| Quantified Difference | ΔLogP = +0.26 |
| Conditions | Computational prediction |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and blood-brain barrier penetration, making 2,5-difluoro-4-propoxyphenol a more suitable starting point for CNS drug discovery programs than its non-fluorinated counterpart.
